molecular formula C14H15F3N2O B13644098 (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol

Cat. No.: B13644098
M. Wt: 284.28 g/mol
InChI Key: SSAOUINOERTEEF-UHFFFAOYSA-N
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Description

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol (CAS: 2446484-53-1) is a benzyl alcohol derivative featuring a 1H-imidazole ring substituted at the 1-position with an isopropyl group and at the 4-position with a trifluoromethyl (CF₃) group. Its molecular formula is C₁₄H₁₅F₃N₂O, with a molecular weight of 284.28 g/mol . The compound is synthesized as a high-purity (≥98%) intermediate for pharmaceutical research, particularly in the development of kinase inhibitors and heterocyclic therapeutics .

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanol

InChI

InChI=1S/C14H15F3N2O/c1-9(2)19-7-12(14(15,16)17)18-13(19)11-5-3-10(8-20)4-6-11/h3-7,9,20H,8H2,1-2H3

InChI Key

SSAOUINOERTEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CO)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of the Imidazole-Substituted Phenyl Intermediate

A key intermediate in the synthesis is 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine or related analogs, which can be prepared via:

  • Nucleophilic aromatic substitution of halogenated trifluoromethyl-substituted benzenes with methylimidazole derivatives in the presence of strong bases such as sodium hydride or potassium carbonate.
  • Catalytic hydrogenation of nitro-substituted intermediates to amines using palladium on charcoal or Raney nickel catalysts in methanol or ethanol solvents at elevated temperatures (70-130 °C) and moderate hydrogen pressures (e.g., 60 psi).

This step is crucial for installing the imidazole ring onto the aromatic system with the trifluoromethyl substituent intact.

Reduction of Nitro Groups to Amines

Reduction of nitro-substituted intermediates to the corresponding amines can be achieved by:

  • Stannous chloride in methanol under chilled conditions (10-15 °C), yielding high purity amines with good yields (~80-99%).
  • Catalytic hydrogenation using Raney nickel in methanol at hydrogen pressures (~60 psi) for extended times (up to 22 hours), producing amines with yields around 70%.

These methods provide options depending on scale and equipment availability.

Introduction of the Methanol Group on the Phenyl Ring

The phenylmethanol moiety is typically introduced via reduction of an aldehyde precursor:

  • Starting from 1H-imidazole-2-carbaldehyde derivatives, reduction with sodium borohydride (NaBH4) in methanol at low temperatures (5-20 °C) for 1-3 hours yields the corresponding hydroxymethyl derivatives with yields ranging from 45% to 78% depending on conditions.
Yield (%) Reducing Agent Reaction Conditions Notes
78 Sodium borohydride 5-20 °C, 3 h Stirred at room temperature, purified by silica gel chromatography
51 Sodium borohydride 20 °C, 1 h, inert atmosphere Quenched with brine, purified by chromatography
45.2 Sodium borohydride Room temperature, N2 atmosphere Methanol solvent with dichloromethane purification

This reduction is a reliable and commonly used method to convert aldehydes to primary alcohols in imidazole chemistry.

Alternative Synthetic Routes and Catalysts

  • Palladium-catalyzed amination and coupling reactions have been reported for constructing the imidazole-phenyl linkage, using phosphine ligands and bases in polar aprotic solvents such as N-methyl pyrrolidinone (NMP) or N,N-dimethylformamide (DMF).
  • Nitration of bromofluoro-benzotrifluoride followed by catalytic hydrogenation and subsequent coupling with sodium salt of methylimidazole provides an alternate pathway to the key amine intermediate.

Comprehensive Data Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Nucleophilic aromatic substitution 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole, base (NaH/K2CO3), DMF, 75-100 °C Quantitative >99 Formation of 4-methyl-1-(3-nitro-5-trifluoromethylphenyl)-1H-imidazole
Reduction of nitro to amine Stannous chloride in methanol, 10-15 °C, 2 h 80-99 99.4 Alternative: Raney nickel hydrogenation, 60 psi H2, 22 h, methanol, 70% yield
Aldehyde reduction to alcohol Sodium borohydride in methanol, 5-20 °C, 1-3 h 45-78 - Purification by silica gel chromatography
Palladium-catalyzed coupling Pd catalyst, phosphine ligand, base, NMP or DMF, 70-130 °C - - Used for arylamination steps in intermediate synthesis

Research Findings and Source Diversity

  • The synthetic routes are well-documented in patent literature and peer-reviewed chemical journals, emphasizing efficient, safe, and cost-effective methods for preparing trifluoromethyl-imidazole derivatives.
  • Reduction methods using stannous chloride and catalytic hydrogenation are validated by high purity and yield data, supporting scalability for industrial applications.
  • Sodium borohydride reductions of imidazole carbaldehydes to methanols are standard laboratory procedures with consistent yields and straightforward purification.

These findings collectively demonstrate a robust synthetic framework adaptable to various laboratory and production scales.

Chemical Reactions Analysis

Types of Reactions

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

    Substitution: Halogenation or nitration can occur on the phenyl ring under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)aldehyde or (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)carboxylic acid.

Scientific Research Applications

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Substituents (Imidazole Positions) Molecular Formula Key Properties/Applications References
(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol 2446484-53-1 1: Isopropyl; 4: CF₃ C₁₄H₁₅F₃N₂O Intermediate for USP1/PARP inhibitors; high steric bulk
(4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)phenyl)methanol 2446481-80-5 1: Methyl; 4: CF₃ C₁₂H₁₁F₃N₂O Reduced steric hindrance vs. isopropyl analog; potential for faster metabolism
[4-(4-Trifluoromethyl-1H-imidazol-2-yl)phenyl]methanol 927436-04-2 4: CF₃ (no substituent at 1-position) C₁₁H₉F₃N₂O Simpler structure; used in ligand synthesis for metal complexes
[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol N/A 1,2: Methyl; 5: NO₂ C₁₂H₁₃N₃O₃ Nitro group enhances electrophilicity; precursor for chlorination reactions
Key Findings :
  • Electronic Effects : The trifluoromethyl group in all three CF₃-containing compounds enhances electron-withdrawing properties, stabilizing the imidazole ring and altering reactivity in nucleophilic substitutions .
  • Functionalization : The hydroxyl group in the benzyl alcohol moiety enables further derivatization (e.g., esterification, etherification), as seen in –3, where similar alcohols are chlorinated to form bioactive intermediates .

Heterocycle Variants (Non-Imidazole)

Table 2: Heterocycle-Swapped Analogues
Compound Name CAS Number Core Heterocycle Molecular Formula Key Differences References
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 857284-25-4 Thiazole C₁₁H₈F₃NOS Sulfur atom enhances π-π stacking; lower basicity vs. imidazole
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol 613239-75-1 Pyridine C₁₃H₁₀F₃NO Six-membered ring reduces ring strain; higher solubility in polar solvents
Key Findings :
  • Thiazole vs.
  • Pyridine vs. Imidazole : Pyridine derivatives () lack the dual nitrogen configuration of imidazole, reducing hydrogen-bonding capacity but increasing metabolic stability .

Pharmacologically Active Derivatives

The target compound serves as a precursor for KSQ-4279 (USP1/PARP inhibitor), where its imidazole core is integrated into a larger scaffold (). Comparatively, MK-5046 (), a BRS-3 agonist, shares the trifluoromethyl-imidazole motif but incorporates pyrazole and cyclopropyl groups, highlighting the versatility of CF₃-substituted imidazoles in drug design .

Biological Activity

(4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol
  • Molecular Formula : C15H15F3N2O
  • Molecular Weight : 312.29 g/mol

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which could influence the compound's biological activity.

Research indicates that compounds containing imidazole moieties, like (4-(1-Isopropyl-4-(trifluoromethyl)-1H-imidazol-2-YL)phenyl)methanol, often interact with various biological targets, including kinases and receptors. The presence of the trifluoromethyl group may enhance binding affinity and selectivity for specific targets.

Table 1: Summary of Biological Activities

Activity TypeTarget(s)IC50 Values (nM)Reference
Kinase InhibitionABL1, SRC25 - 67
AntiproliferativeK562 Cells47
SelectivityBCR-ABL WT>10,000

Therapeutic Applications

The compound has shown potential in treating various neoplastic diseases due to its kinase inhibition properties. Specifically, it is being investigated for its efficacy against chronic myeloid leukemia (CML), where BCR-ABL fusion protein plays a critical role.

Case Studies

  • In Vitro Studies : In studies involving K562 cells (a model for CML), the compound demonstrated significant antiproliferative effects with an IC50 value of 47 nM, indicating potent activity against cancer cells expressing the BCR-ABL fusion protein .
  • Selectivity Profile : The selectivity of the compound was assessed in Ba/F3 cells transfected with various BCR-ABL mutations. Notably, it exhibited a high degree of selectivity with no significant effect on parental control cells at concentrations up to 10 μM .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, which are critical for oral bioavailability. The compound's metabolic stability is enhanced by the trifluoromethyl group, which is associated with a reduced rate of metabolism by cytochrome P450 enzymes .

Q & A

Q. What non-pharmaceutical applications could this compound have in materials science?

  • Potential Uses :
  • Optoelectronics : The -CF₃ group enhances electron-withdrawing capacity for organic semiconductors.
  • Coordination Chemistry : Imidazole as a ligand for metal-organic frameworks (MOFs).
  • Surface Modification : Methanol group for functionalizing nanoparticles or polymers .

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